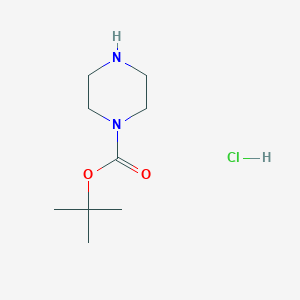

Tert-butyl Piperazine-1-carboxylate Hydrochloride

説明

Tert-butyl piperazine-1-carboxylate hydrochloride (TBPC-HCl) is a synthetic compound that has been used in a variety of scientific studies. It is a white, odorless, crystalline solid with a molecular weight of 175.60 g/mol and a melting point of 207-209°C. TBPC-HCl is a derivative of piperazine, a heterocyclic aromatic compound, and is a member of the piperazine family of compounds. It is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a variety of scientific studies, including biochemistry and physiology.

科学的研究の応用

Synthesis of Piperazine Derivatives

This compound is used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives have potential applications in medicinal chemistry due to their structural relevance to many bioactive molecules .

Polymer Synthesis

It serves as a termination agent during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization. This process is significant in creating polymers with potential biomedical applications .

Drug Substance Intermediates

BOC-PIPERAZINE HYDROCHLORIDE can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone , an antidepressant .

PROTAC Development

It is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation, which is a novel therapeutic strategy .

Cross-Coupling Reactions

The compound undergoes Buchwald-Hartwig coupling reactions with aryl halides and can be cross-coupled with aryl iodides using specific catalysts and bases, which is a valuable reaction in organic synthesis .

N-Boc Protection

It can be prepared via solvent-free N-Boc protection, which is an essential step in the protection of amine groups during peptide synthesis .

作用機序

Target of Action

Tert-butyl Piperazine-1-carboxylate Hydrochloride, also known as BOC-PIPERAZINE HYDROCHLORIDE, is a compound useful in organic synthesis . It is used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . .

Mode of Action

The mode of action of BOC-PIPERAZINE HYDROCHLORIDE involves its interaction with various aryl halides to form corresponding amine derivatives . This is achieved through a process known as Buchwald-Hartwig amination . The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .

Pharmacokinetics

It is known that the piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The result of BOC-PIPERAZINE HYDROCHLORIDE’s action is the formation of corresponding amine derivatives through its interaction with various aryl halides . These amine derivatives can be used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .

特性

IUPAC Name |

tert-butyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGRJODPOICGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperazine-1-carboxylate Hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)